molecular formula C6H11NO B13527802 3-Oxa-7-azabicyclo[4.2.0]octane

3-Oxa-7-azabicyclo[4.2.0]octane

Cat. No.: B13527802
M. Wt: 113.16 g/mol
InChI Key: OWCAMBJMYHYNSA-UHFFFAOYSA-N
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Description

3-Oxa-7-azabicyclo[420]octane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7-azabicyclo[4.2.0]octane typically involves the acylation of readily available tetrahydro-1,3-oxazines with diketen, followed by diazo exchange, irradiation, and reduction. This process yields 8-oxo-7-(1-hydroxyethyl)-3-oxa-1-azabicyclo[4.2.0]octane derivatives .

Industrial Production Methods

While specific industrial production methods for 3-Oxa-7-azabicyclo[42

Chemical Reactions Analysis

Types of Reactions

3-Oxa-7-azabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can yield different hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various oxo and hydroxy derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Oxa-7-azabicyclo[4.2.0]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxa-7-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and the alteration of cellular signaling processes .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-oxa-7-azabicyclo[4.2.0]octane

InChI

InChI=1S/C6H11NO/c1-2-8-4-5-3-7-6(1)5/h5-7H,1-4H2

InChI Key

OWCAMBJMYHYNSA-UHFFFAOYSA-N

Canonical SMILES

C1COCC2C1NC2

Origin of Product

United States

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